molecular formula C10H13N2Na2O11P2- B1146701 Thymidine 5'-diphosphate sodium salt CAS No. 108322-12-9

Thymidine 5'-diphosphate sodium salt

Cat. No.: B1146701
CAS No.: 108322-12-9
M. Wt: 402.19
Attention: For research use only. Not for human or veterinary use.
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Description

Thymidine 5'-diphosphate sodium salt, also known as Thymidine-5’-diphosphate-L-rhamnose disodium salt, is a nucleotide sugar involved in various biochemical processes. It is a derivative of thymidine diphosphate (TDP) and L-rhamnose, a deoxy sugar. This compound plays a crucial role in the biosynthesis of polysaccharides and glycosylation processes in bacteria and plants .

Mechanism of Action

Target of Action

Thymidine 5’-diphosphate sodium salt primarily targets Nucleoside diphosphate kinase A . This enzyme plays a crucial role in the synthesis of nucleoside triphosphates other than ATP .

Mode of Action

The compound is produced from Thymidine monophosphate by Thymidylate kinase (TMPK) , a nucleoside monophosphate kinase . It can be further phosphorylated to its active triphosphate antiviral or antitumor moieties . The ATP gamma phosphate is transferred to the NDP beta phosphate via a ping-pong mechanism .

Biochemical Pathways

Thymidine 5’-diphosphate sodium salt is a proximate precursor for DNA synthesis . It is involved in the biochemical pathway of DNA replication where it provides the necessary building blocks for the synthesis of new DNA strands.

Pharmacokinetics

It is known that the compound is soluble in water , which may influence its absorption and distribution in the body.

Result of Action

The primary result of the action of Thymidine 5’-diphosphate sodium salt is the production of nucleoside triphosphates, which are essential for DNA synthesis . This can have significant effects at the molecular and cellular levels, influencing cell growth and division.

Action Environment

The action, efficacy, and stability of Thymidine 5’-diphosphate sodium salt can be influenced by various environmental factors. For instance, the presence of ATP and Mg2+ is necessary for the compound to be phosphorylated by TMPK . Furthermore, the compound should be stored at −20°C to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thymidine 5'-diphosphate sodium salt typically involves the enzymatic conversion of thymidine diphosphate (TDP) and L-rhamnose. The reaction is catalyzed by TDP-L-rhamnose synthase, which facilitates the transfer of L-rhamnose to TDP .

Industrial Production Methods

Industrial production of this compound involves fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overexpress the enzymes required for the biosynthesis of TDP-L-rhamnose. The fermentation broth is then subjected to purification processes, including chromatography and crystallization, to obtain the pure disodium salt .

Chemical Reactions Analysis

Types of Reactions

Thymidine 5'-diphosphate sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various phosphorylated and dephosphorylated derivatives, as well as substituted nucleotides .

Scientific Research Applications

Thymidine 5'-diphosphate sodium salt has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Thymidine-5’-diphosphate-glucose disodium salt: Similar in structure but contains glucose instead of L-rhamnose.

    Thymidine-5’-diphosphate-galactose disodium salt: Contains galactose instead of L-rhamnose.

    Thymidine-5’-diphosphate-mannose disodium salt: Contains mannose instead of L-rhamnose.

Uniqueness

Thymidine 5'-diphosphate sodium salt is unique due to its specific role in the biosynthesis of L-rhamnose-containing polysaccharides. This specificity makes it a valuable compound in the study of bacterial cell wall synthesis and the development of antibiotics targeting these pathways .

Biological Activity

Thymidine 5'-diphosphate sodium salt (dTDP) is a nucleotide analog that plays a significant role in various biochemical processes, particularly in DNA synthesis and metabolism. This article explores its biological activity, synthesis, and potential therapeutic applications, drawing from diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₃H₁₈N₁₁O₇P₂Na. It is characterized by a diphosphate group attached to the 5' position of the thymidine molecule, which is crucial for its biological function. The compound is soluble in water, making it suitable for various biochemical applications.

Inhibition of Thymidine Kinase:

  • dTDP acts as an inhibitor of thymidine kinase (TK), an enzyme essential for nucleotide metabolism and DNA synthesis. By inhibiting TK, dTDP can reduce the proliferation of cells, which has implications for antiviral and anticancer therapies .
  • Studies have shown that dTDP competes with natural substrates for binding to TK, indicating its potential to modulate enzymatic activity in various biological contexts.

Impact on Nucleotide Metabolism:

  • The compound's interference with nucleotide metabolism can lead to decreased DNA synthesis in both prokaryotic and eukaryotic cells. This property makes it a candidate for therapeutic applications targeting rapidly dividing cells, such as cancer cells .

In Vitro Studies

Research has demonstrated that dTDP effectively inhibits the growth of specific tumor cell lines by disrupting nucleotide metabolism. For instance, studies involving various modified thymidine analogs indicated that dTDP and its derivatives showed significant inhibitory effects on tumor cell proliferation .

Comparative Studies

A comparative analysis of different nucleoside analogs revealed that dTDP exhibits distinct advantages over other compounds:

  • Selectivity: It has been shown to selectively inhibit Mycobacterium tuberculosis thymidine monophosphate kinase (TMPKmt) without affecting human TMPK (TMPKh), highlighting its potential as a targeted therapy against tuberculosis .
  • Efficacy: In experiments, dTDP demonstrated higher efficacy than other thymidine derivatives in inhibiting TMPKmt, suggesting that modifications at the 5' position enhance its inhibitory potency .

Case Studies

  • Antiviral Applications:
    • In studies involving viral infections such as HIV and herpes simplex virus, nucleoside analogs similar to dTDP have been shown to inhibit viral DNA synthesis effectively. These compounds are often administered as prodrugs that require phosphorylation by cellular kinases to become active .
  • Cancer Treatment:
    • Clinical trials exploring the use of thymidine analogs in cancer therapies have indicated that compounds like dTDP can impede tumor growth by targeting nucleotide synthesis pathways. This approach is particularly relevant in the context of rapidly proliferating tumors where nucleotide availability is critical .

Synthesis Methods

The synthesis of this compound involves several chemical reactions requiring precise control of conditions to achieve high purity. Common methods include:

  • Phosphorylation Reactions: Utilizing phosphoroimidazolidates and triethyl phosphate under controlled conditions to yield dTDP with high purity levels .
  • Column Chromatography: Purification techniques such as ion-exchange chromatography are employed to isolate the final product from reaction mixtures .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsUnique Features
Thymidine 5'-diphosphate (sodium salt)Contains a diphosphate groupDirectly involved in DNA synthesis
Deoxyadenosine 5'-triphosphateContains three phosphate groupsKey player in energy transfer
Cytidine 5'-triphosphateContains ribose instead of deoxyriboseInvolved in RNA synthesis
Uridine 5'-triphosphateSimilar structure but different basePlays a role in RNA metabolism

The unique properties of dTDP, especially its stability and specificity as an inhibitor due to its structural characteristics, make it particularly valuable in therapeutic applications targeting nucleotide metabolism .

Properties

IUPAC Name

disodium;[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O11P2.2Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(22-8)4-21-25(19,20)23-24(16,17)18;;/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,11,14,15)(H2,16,17,18);;/q;2*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFUBCYKGSJTXQX-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N2Na2O11P2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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